Dicyclopentenyloxyethyl methacrylate

Vue d'ensemble

Description

Dicyclopentenyloxyethyl methacrylate (DCPEMA) is a monomer that has been widely used in the field of polymer chemistry due to its unique properties. The monomer contains a cyclopentenyl group, which imparts high reactivity and stability to the polymer. DCPEMA has found numerous applications in the synthesis of functional polymers, coatings, and adhesives.

Applications De Recherche Scientifique

Dicyclopentenyloxyethyl Methacrylate: A Comprehensive Analysis of Scientific Research Applications

Tissue Adhesives: Dicyclopentenyloxyethyl methacrylate is being explored for its potential in the development of polymer-based tissue adhesives (TAs). These adhesives are sought after for their ease of use, rapid application time, low cost, and minimal tissue damage compared to traditional sutures. The compound’s properties could contribute to the creation of adhesives that are biodegradable, allowing for the gradual replacement by newly formed tissue during the healing process .

Functional Polymers: In the realm of functional polymers, Dicyclopentenyloxyethyl methacrylate is utilized in the synthesis and characterization of polymers with specific properties. For instance, it can be involved in postpolymerization modification (PPM) processes to produce polymers with challenging structures or desired tacticity . The versatility of this polymer allows for the conjugation of new functional groups to enhance properties such as electroactivity and biocompatibility .

Coatings: The compound is also a key ingredient in the manufacturing of coatings. Its properties, such as hardness, hydrophobicity, high glass transition temperature, and good adhesiveness, make it suitable for creating durable and effective coatings .

Propriétés

IUPAC Name |

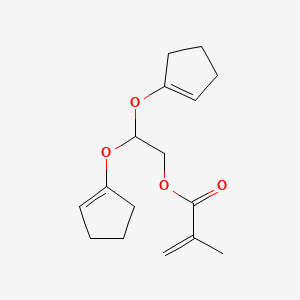

2,2-di(cyclopenten-1-yloxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-12(2)16(17)18-11-15(19-13-7-3-4-8-13)20-14-9-5-6-10-14/h7,9,15H,1,3-6,8,10-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIZWXDKTUGEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(OC1=CCCC1)OC2=CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2,2-Di(cyclopenten-1-yloxy)ethyl 2-methylprop-2-enoate | |

CAS RN |

68586-19-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[[2,3,3a,4,7,7a(or 3a,4,5,6,7,7a)-hexahydro-4,7-methano-1H-indenyl]oxy]ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Dicyclopentenyloxyethyl methacrylate in materials science?

A1: Dicyclopentenyloxyethyl methacrylate is primarily used as a monomer in the synthesis of various polymers. Its incorporation into polymer chains can significantly impact the resulting material's properties, such as its mechanical strength and glass transition temperature. For instance, it has been successfully employed to enhance the mechanical properties of High-Density Polyethylene (HDPE) nanocomposites reinforced with cellulose nanofibers. []

Q2: How does the bicyclic alkenyl group in Dicyclopentenyloxyethyl methacrylate contribute to its unique properties?

A2: The presence of the bicyclic alkenyl group provides a site for post-polymerization modifications via thiol-ene click reactions. [] This enables the introduction of various functionalities into the polymer structure, allowing for tailored material properties and diverse applications.

Q3: How does Dicyclopentenyloxyethyl methacrylate compare to other methacrylates in terms of genotoxicity?

A4: Studies evaluating the genotoxicity of various acrylate/methacrylate compounds, including Dicyclopentenyloxyethyl methacrylate, in L5178Y mouse lymphoma cells revealed interesting insights. While some compounds showed clear mutagenic responses, Dicyclopentenyloxyethyl methacrylate displayed equivocal results. [, ] These findings underscore the need for further investigation into the potential mutagenic effects of Dicyclopentenyloxyethyl methacrylate and highlight the importance of structure-activity relationships in determining the toxicity of chemical compounds.

Q4: Are there any known safety concerns regarding the use of Dicyclopentenyloxyethyl methacrylate?

A5: Dicyclopentenyloxyethyl methacrylate has been the subject of toxicological studies, including acute toxicity, subchronic dermal toxicity, and delayed contact sensitization evaluations in rabbits and guinea pigs. [] While these studies suggest relatively low toxicity levels, it's crucial to handle this compound with care and follow appropriate safety guidelines.

Q5: What analytical techniques are commonly used to characterize Dicyclopentenyloxyethyl methacrylate and its polymers?

A5: Various spectroscopic and chromatographic techniques are employed to characterize Dicyclopentenyloxyethyl methacrylate and its polymers. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the monomer and analyze the composition of its polymers. []

- Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups present in the monomer and its polymers. [, ]

- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of polymers synthesized using Dicyclopentenyloxyethyl methacrylate. []

- High-Performance Liquid Chromatography (HPLC): Analyzes the purity of Dicyclopentenyloxyethyl methacrylate monomer and identifies residual monomers in its polymers. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1592129.png)

![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)